Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrF4O2. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically involves the esterification of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
- Ethyl 2-fluoro-6-(trifluoromethyl)benzoate
- Ethyl 3-bromo-4-fluoro-5-(trifluoromethyl)benzoate
- Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Comparison: Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzoate ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C10H7BrF4O2 |
---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3 |
InChI Key |
OZYLRGNNSVKVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |
Origin of Product |
United States |
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